molecular formula C13H16F2N2O2 B239577 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide

3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B239577
M. Wt: 270.27 g/mol
InChI Key: LPWNSTONKJYHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DF-ME-benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a series of chemical reactions, and its mechanism of action involves binding to specific receptors in the body.

Scientific Research Applications

3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has been shown to have potential pharmacological properties, making it a promising compound for scientific research. It has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurological disorders. 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has also been studied for its potential as a diagnostic tool for certain diseases.

Mechanism of Action

3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide acts as a selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including movement, motivation, and reward. By binding to this receptor, 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide can modulate these processes and potentially treat diseases that involve dysfunction of the dopamine system.
Biochemical and Physiological Effects
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the growth of cancer cells, improve glucose tolerance in diabetic mice, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has several advantages for use in lab experiments. It is a highly selective compound, which allows for more precise modulation of the dopamine system. It also has a relatively low toxicity profile, making it safe for use in animal studies. However, 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

For research include exploring its potential use in combination with other drugs and developing more stable and soluble analogs.

Synthesis Methods

3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide is synthesized through a series of chemical reactions, starting with the reaction of 3,5-difluoroaniline with 4-morpholineethanol. This reaction produces 3,5-difluoro-N-(2-hydroxyethyl)aniline, which is then reacted with benzoyl chloride to form 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide. The final product is purified through a series of chromatography techniques to obtain a high purity compound.

properties

Product Name

3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

3,5-difluoro-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H16F2N2O2/c14-11-7-10(8-12(15)9-11)13(18)16-1-2-17-3-5-19-6-4-17/h7-9H,1-6H2,(H,16,18)

InChI Key

LPWNSTONKJYHBR-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC(=CC(=C2)F)F

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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